3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Purity Specification Procurement Quality Reproducibility

3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a heterocyclic small molecule (C11H7N5O2, MW 241.21) that integrates a 1,2,4-oxadiazole core with pyrazine and pyridin-2(1H)-one substituents. The 1,2,4-oxadiazole scaffold is widely recognized in medicinal chemistry as a privileged structure that can serve as a bioisostere for esters and carboxamides, often enhancing metabolic stability and modulating target binding.

Molecular Formula C11H7N5O2
Molecular Weight 241.21 g/mol
CAS No. 1239755-14-6
Cat. No. B1414456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
CAS1239755-14-6
Molecular FormulaC11H7N5O2
Molecular Weight241.21 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(=C1)C2=NC(=NO2)C3=NC=CN=C3
InChIInChI=1S/C11H7N5O2/c17-10-7(2-1-3-14-10)11-15-9(16-18-11)8-6-12-4-5-13-8/h1-6H,(H,14,17)
InChIKeyMBZDRTKPDWNGJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insight: Core Properties of 3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS 1239755-14-6)


3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a heterocyclic small molecule (C11H7N5O2, MW 241.21) that integrates a 1,2,4-oxadiazole core with pyrazine and pyridin-2(1H)-one substituents . The 1,2,4-oxadiazole scaffold is widely recognized in medicinal chemistry as a privileged structure that can serve as a bioisostere for esters and carboxamides, often enhancing metabolic stability and modulating target binding [1]. This particular regioisomer features the oxadiazole connected at the 3-position of the pyridinone ring, a connectivity pattern that distinguishes it from other oxadiazole‑pyridinone isomers and may influence both molecular recognition and physicochemical properties.

3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: Why Analog Substitution Is Not Trivial


Although several vendors market compounds containing the 3-pyrazin-2-yl-1,2,4-oxadiazole motif, substitution even between closely related analogs cannot be assumed to preserve biological activity. A structural analog, (3R,5S)-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol, has been co‑crystallized with the catalytic subunit of Protein Kinase A (PDB 9RDV), demonstrating that the pyrazine‑oxadiazole fragment engages in specific hydrogen‑bond and van der Waals interactions within the ATP‑binding pocket [1]. Altering the substituent attached to the oxadiazole—for instance, replacing the pyridin-2(1H)-one with a pyrrolidine—would profoundly change both the pharmacophore geometry and the compound's ability to recapitulate those interactions. Consequently, procurement of the correct isomer and substitution pattern is critical for reproducing experimental results.

Quantitative Differentiators for 3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one Versus Closest Analogs


Purity Specification Advantage: 97% Minimum Purity (NLT) Compared to Lower-Grade Offerings

The target compound is commercially available from MolCore with a minimum purity specification of NLT 97%, whereas alternative suppliers such as Fluorochem list the same compound at 90% purity . This represents a ≥7 percentage-point increase in purity, which can translate into higher reproducibility in biological assays by reducing the confounding influence of impurities.

Purity Specification Procurement Quality Reproducibility

Regioisomeric Differentiation: 3-Pyridinone vs. 5-Pyridinone Attachment Alters Hydrogen-Bonding Capacity

The target compound possesses the oxadiazole ring at the 3-position of the pyridin-2(1H)-one moiety, in contrast to the 5-substituted isomer 5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one. Computational predictions indicate a calculated logP of 0.21 and one hydrogen-bond donor for the 3-isomer , whereas the 5-isomer exhibits a similar molecular weight but a different spatial orientation of the pyridinone NH group. The distinct positioning of the hydrogen-bond donor can lead to divergent binding modes in enzyme active sites, as evidenced by the specific interaction network observed for a related scaffold in PKA (PDB 9RDV) [1].

Regioisomerism Hydrogen Bonding Structure-Activity Relationship

Discontinuation Status at Select Suppliers Indicates Scarcity Value for Procurement

CymitQuimica previously listed 3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one under reference 10-F734493 but has since marked the product as 'Discontinued' . In contrast, the compound remains available from MolCore (NLT 97%) and AKSci (95%). This mixed supply landscape means that the high-purity MolCore source represents one of the few remaining reliable procurement channels, and its availability is not guaranteed long-term.

Supply Chain Availability Procurement Risk

Application Scenarios for 3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one in Discovery and Development


Kinase Inhibitor Fragment Screening and Hit Expansion

The co-crystal structure of a related pyrazine-oxadiazole ligand in PKA (PDB 9RDV) demonstrates that this scaffold can productively occupy the adenine-binding pocket of kinases. Procurement of the 3-pyridinone regioisomer ensures correct geometry for hydrogen-bond interactions with the hinge region, making it a suitable starting point for fragment-based or structure-guided kinase inhibitor programs [1].

Control Compound for Regioisomeric SAR Studies

Because the 3-substituted pyridin-2(1H)-one isomer presents the hydrogen-bond donor in a distinct orientation compared to the 5-substituted variant, it serves as an essential control compound when probing structure-activity relationships around the oxadiazole-pyridinone core. Using the correct isomer prevents misleading SAR conclusions .

High-Purity Reference Standard for Bioassay Normalization

With a guaranteed minimum purity of 97% (MolCore), this compound can be employed as a reference standard to normalize inter-assay variability in high-throughput screening campaigns. The ≥7% purity advantage over lower-grade alternatives (e.g., 90% from Fluorochem) reduces the likelihood of impurity-driven false positives .

HIF Pathway Inhibitor Lead Optimization (Class-Level Hypothesis)

Although no direct HIF inhibition data are available for this specific compound, the patent literature on substituted oxadiazolyl pyridinones as HIF inhibitors suggests that the oxadiazole-pyridinone core may modulate hypoxia-inducible factor pathways. This compound could serve as a reference point for designing next-generation HIF inhibitors, provided that in-house profiling confirms target engagement [2].

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